1H-Pyridazin-6-one hydrate

Catalog No.
S3558819
CAS No.
5463-28-5
M.F
C4H6N2O2
M. Wt
114.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Pyridazin-6-one hydrate

CAS Number

5463-28-5

Product Name

1H-Pyridazin-6-one hydrate

IUPAC Name

1H-pyridazin-6-one;hydrate

Molecular Formula

C4H6N2O2

Molecular Weight

114.1 g/mol

InChI

InChI=1S/C4H4N2O.H2O/c7-4-2-1-3-5-6-4;/h1-3H,(H,6,7);1H2

InChI Key

PNYDTXSCNRYJSS-UHFFFAOYSA-N

SMILES

C1=CC(=O)NN=C1.O

Canonical SMILES

C1=CC(=O)NN=C1.O

Here are some areas of scientific research where 1H-Pyridazin-6-one hydrate may be encountered:

  • Organic synthesis

    As a starting material or intermediate in the synthesis of other pyridazine-based compounds () These compounds have various applications in medicinal chemistry and materials science.

  • Crystallography

    Studying the crystal structure of 1H-Pyridazin-6-one hydrate can provide insights into intermolecular interactions between molecules (). This information is useful in understanding the physical and chemical properties of the material.

  • Spectroscopy

    1H-Pyridazin-6-one hydrate can be analyzed using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) or infrared (IR) spectroscopy, to determine its structure and functional groups (, ).

1H-Pyridazin-6-one hydrate is a heterocyclic compound characterized by a pyridazine ring with a keto group at the 6-position. This compound is often encountered in various chemical and pharmaceutical contexts due to its structural properties, which contribute to its biological activity. The hydrate form indicates the presence of water molecules associated with the compound, influencing its solubility and reactivity.

, including:

  • Oxidation: This compound can be oxidized to yield more complex derivatives, such as pyridazinones or other functionalized products .
  • Nucleophilic Substitution: The carbonyl group in the pyridazinone can participate in nucleophilic attacks, leading to various derivatives .
  • Condensation Reactions: It can react with amines or hydrazines to form new compounds through condensation mechanisms .

Research indicates that 1H-Pyridazin-6-one hydrate exhibits notable biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown efficacy against bacterial strains, suggesting potential applications in antibiotic development .
  • Antitumor Activity: Certain studies have indicated that modifications of this compound can inhibit cancer cell proliferation .
  • Enzyme Inhibition: Compounds derived from 1H-Pyridazin-6-one hydrate have been studied for their ability to inhibit specific enzymes, such as tyrosine kinases, which are crucial in various signaling pathways related to cancer and other diseases .

The synthesis of 1H-Pyridazin-6-one hydrate can be achieved through several methods:

  • Hydrazine Hydrate Reaction: A common method involves the reaction of hydrazine hydrate with appropriate carbonyl compounds under acidic or basic conditions to form pyridazinones .
  • Cyclization Reactions: The cyclization of suitable precursors, such as 1,3-dicarbonyl compounds with hydrazines, leads to the formation of pyridazine rings .
  • Autoxidation Processes: Some synthetic routes utilize autoxidation reactions of hydrazinyl derivatives under controlled conditions to yield pyridazinones .

1H-Pyridazin-6-one hydrate has diverse applications across various fields:

  • Pharmaceuticals: Its derivatives are explored for their potential as therapeutic agents against infections and tumors.
  • Agriculture: Compounds related to this structure may serve as agrochemicals or pesticides due to their biological activity.
  • Material Science: The unique properties of pyridazinones make them candidates for developing novel materials with specific functionalities.

Studies involving 1H-Pyridazin-6-one hydrate focus on its interactions with biological targets:

  • Protein Binding Studies: Investigations into how these compounds bind to proteins help elucidate their mechanism of action and potential side effects.
  • Receptor Interaction: Research has been conducted on how derivatives interact with specific receptors involved in cellular signaling pathways, particularly in cancer biology .

Several compounds share structural similarities with 1H-Pyridazin-6-one hydrate. Here are some notable examples:

Compound NameStructure TypeUnique Features
3-MethylpyridazinePyridazine derivativeExhibits distinct reactivity patterns due to methyl substitution.
4-Hydrazinylquinolin-2(1H)-oneQuinoline derivativeShows enhanced biological activity compared to simple pyridazines.
2-HydrazinopyridineHydrazine derivativeKnown for its potent antimicrobial properties.

These compounds differ primarily in their substituents and structural configurations, which significantly influence their reactivity and biological activities.

Dates

Last modified: 07-26-2023

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